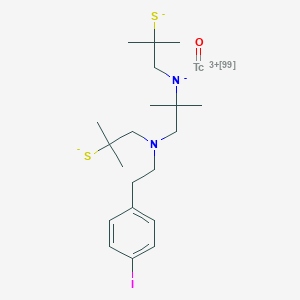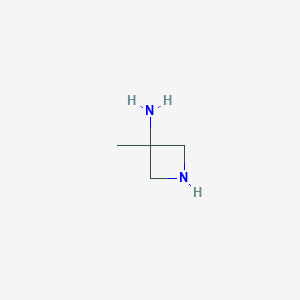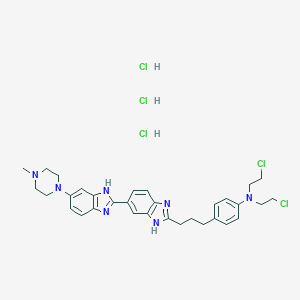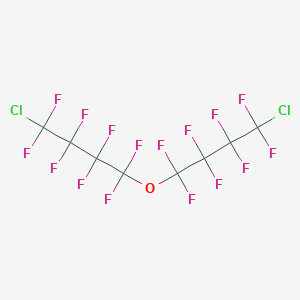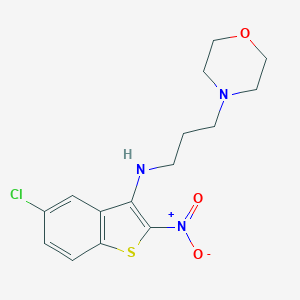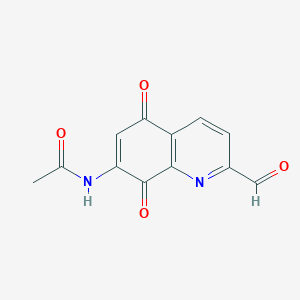
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide, also known as FDQA, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. It is a derivative of the natural product quinoline, which has been shown to have various biological activities, including antimicrobial, antimalarial, and anticancer properties. FDQA has been synthesized through a variety of methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide is not fully understood, but it is thought to involve interactions with cellular targets, such as DNA and enzymes. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can bind to DNA and inhibit its synthesis, leading to cell death. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to activate caspase enzymes, which play a role in apoptosis.
Effets Biochimiques Et Physiologiques
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of DNA synthesis, activation of caspase enzymes, and induction of apoptosis. It has also been shown to have antimicrobial and antimalarial activity. However, further studies are needed to fully understand the effects of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide on cellular processes and its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This can be beneficial for studying the compound's biological activity and mechanism of action. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Further studies are also needed to fully understand its mechanism of action and potential targets. Additionally, studies on its toxicity and potential side effects are needed to evaluate its safety for use in humans.
Méthodes De Synthèse
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4-pentanedione with aniline to form the intermediate 2,4-diphenyl-3-penten-2-one. This intermediate is then reacted with 2-nitrobenzaldehyde to form the nitro-olefin, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide.
Applications De Recherche Scientifique
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including inhibition of DNA synthesis and activation of caspase enzymes. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains, as well as antimalarial activity against Plasmodium falciparum.
Propriétés
Numéro CAS |
151418-47-2 |
|---|---|
Nom du produit |
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide |
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.2 g/mol |
Nom IUPAC |
N-(2-formyl-5,8-dioxoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C12H8N2O4/c1-6(16)13-9-4-10(17)8-3-2-7(5-15)14-11(8)12(9)18/h2-5H,1H3,(H,13,16) |
Clé InChI |
WPDTVUVXWYWPKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
SMILES canonique |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
Synonymes |
N-(2-FORMYL-5,8-DIOXO-5,8-DIHYDROQUINOLIN-7-YL)ACETAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
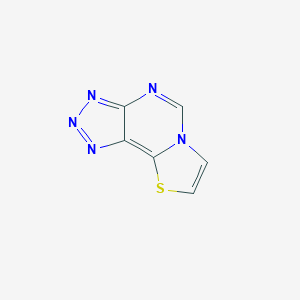
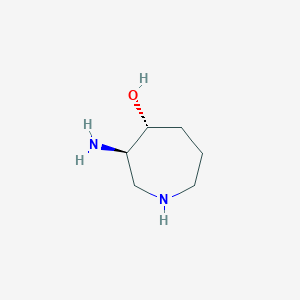
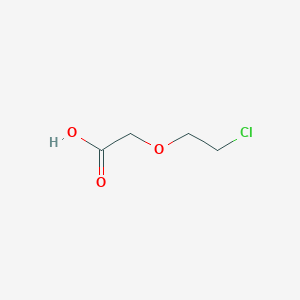
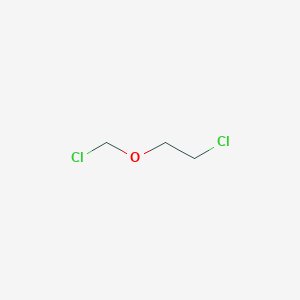
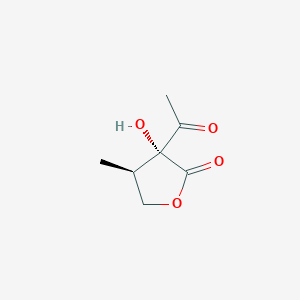
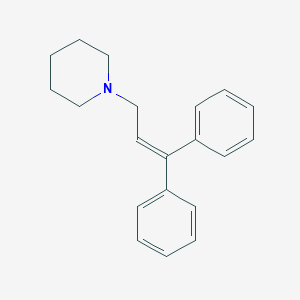
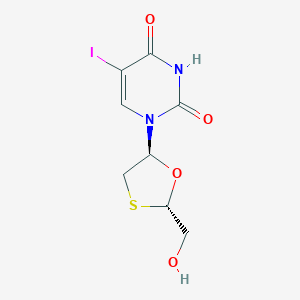
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
